molecular formula C15H11N3O2S B2586461 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide CAS No. 1797644-33-7

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide

Cat. No.: B2586461
CAS No.: 1797644-33-7
M. Wt: 297.33
InChI Key: REVBKHFIBAZSOL-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with pyridin-2-yloxy and thiazol-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide typically involves the following steps:

    Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with a suitable halogenating agent to form pyridin-2-yloxy.

    Formation of Thiazol-2-yl Intermediate: Thiazole derivatives can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the pyridin-2-yloxy intermediate with the thiazol-2-yl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly lipoxygenases involved in inflammatory responses. Studies indicate that it can block substrate access to the enzyme's active site, leading to decreased production of inflammatory mediators.
  • Anticancer Activity : Research shows that 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated the ability to induce apoptosis in prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cells.
Cell LineIC50 (µM)Mechanism
PC35.0Apoptosis induction
HT2910.0Enzyme inhibition
SKNMC8.5Reactive oxygen species (ROS) generation
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting lipoxygenase enzymes. This property suggests its utility in treating conditions such as arthritis or other inflammatory diseases.
  • Receptor Modulation : It has been explored as a modulator of purinergic receptors, particularly P2X3 receptors, which are associated with pain signaling. Antagonism of these receptors may provide therapeutic benefits for pain management.

Coordination Chemistry

In coordination chemistry, this compound can act as a ligand to form metal complexes with unique properties. These complexes can have applications in catalysis and materials science due to their tailored electronic properties.

In Vitro Studies

Research evaluated the cytotoxicity of various derivatives of this compound against cancer cell lines. Modifications to the thiazole ring were found to enhance anticancer activity significantly, highlighting the importance of structural optimization for therapeutic efficacy.

Pain Management

In animal models, compounds similar to this benzamide exhibited reduced pain responses when administered as P2X3 receptor antagonists. This suggests potential applications in managing chronic pain conditions.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)aniline
  • 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)phenol
  • 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzoic acid

Uniqueness

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

3-(Pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine moiety linked to a thiazole group through an ether bond, with a benzamide structure. This unique configuration contributes to its diverse biological properties.

This compound has been shown to interact with various molecular targets, which can lead to significant biological outcomes:

  • Enzyme Inhibition : The compound acts by binding to the active sites of specific enzymes, thereby inhibiting their activity. For example, it has been investigated for its inhibitory effects on lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression .
  • Receptor Modulation : It has also been explored as a modulator of purinergic receptors, particularly P2X3 receptors, which are associated with pain signaling. The antagonism of these receptors may provide therapeutic benefits in pain management .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have assessed its activity against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines using the MTT assay. Results show that derivatives of this compound can induce apoptosis in these cells .
Cell Line IC50 (µM) Mechanism
PC35.0Apoptosis induction
HT2910.0Enzyme inhibition
SKNMC8.5Reactive oxygen species (ROS) generation

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory properties by inhibiting lipoxygenase enzymes, which are involved in the production of leukotrienes—mediators of inflammation. This property could make it useful in treating conditions like arthritis or other inflammatory diseases .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of various derivatives of this compound against cancer cell lines. The results indicated that modifications to the thiazole ring could enhance anticancer activity significantly .
  • Pain Management : In animal models, compounds similar to this compound showed reduced pain responses when administered as P2X3 receptor antagonists, suggesting their potential for managing chronic pain conditions .

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBKHFIBAZSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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